Methyl 5-fluoroquinoline-8-carboxylate

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Researchers often face synthetic dead-ends when using non-fluorinated or incorrectly positioned fluoroquinoline isomers. This 5-fluoro-8-carboxylate eliminates extra C-H functionalization steps, directly providing the critical pharmacophore for fluoroquinolone antibiotics and CYP2A6 studies. - Enables direct synthesis of 5-fluoro-fused heterocycles, reducing step count vs. 5-fluoroquinoline. - Unique CYP2A6 inhibition profile not replicable by 3-fluoro regioisomer (Vmax 0.59 nmol/min/nmol CYP). - Hydrolyzable ester handle offers versatile access to acids, alcohols, and amides for library synthesis.

Molecular Formula C11H8FNO2
Molecular Weight 205.18 g/mol
Cat. No. B11897253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-fluoroquinoline-8-carboxylate
Molecular FormulaC11H8FNO2
Molecular Weight205.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C(=C(C=C1)F)C=CC=N2
InChIInChI=1S/C11H8FNO2/c1-15-11(14)8-4-5-9(12)7-3-2-6-13-10(7)8/h2-6H,1H3
InChIKeyHXLPBIDQNLEICO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Fluoroquinoline-8-Carboxylate: Core Identity & Procurement


Methyl 5-fluoroquinoline-8-carboxylate (CAS 1823338-60-8) is a fluorinated quinoline derivative featuring a methyl ester group at the 8-position and a fluorine atom at the 5-position of the quinoline ring. Its molecular formula is C11H8FNO2 with a molecular weight of 205.18–205.19 g/mol, and it exhibits a predicted density of 1.291±0.06 g/cm³ and predicted boiling point of 319.0±22.0 °C [1]. This compound serves as a versatile synthetic intermediate and building block in medicinal chemistry, particularly for the development of fluorinated analogs with enhanced physicochemical and biological properties .

Workflow Fluorinated quinoline building block synthesis
Selection 5-fluoro substitution and C-8 methyl ester handle
Use Context Medicinal chemistry lead optimization and heterocyclic library synthesis

Why Methyl 5-Fluoroquinoline-8-Carboxylate Is Irreplaceable


Fluorinated quinoline derivatives such as methyl 5-fluoroquinoline-8-carboxylate possess distinct physicochemical and biological profiles that render them non-substitutable with non-fluorinated counterparts. The introduction of a fluorine atom at the 5-position alters electronic distribution, lipophilicity, and metabolic stability in ways that directly impact downstream synthetic utility and biological performance [1]. Specifically, 5-fluoroquinoline has demonstrated substantially stronger inhibition of cytochrome P450 enzymes (CYP2A6) compared to non-fluorinated quinoline [2], indicating that the fluorine substitution pattern is a critical determinant of molecular recognition and pharmacokinetic behavior. Consequently, procurement of the specific 5-fluoro regioisomer is essential for achieving reproducible synthetic outcomes and consistent structure-activity relationships.

  • Non-fluorinated analogs

    May not reproduce the CYP inhibition profile or metabolic stability observed with 5-fluoro substitution.

  • Other positional isomers

    Distinct DNA interaction and enzyme modulation profiles; 5-fluoro specificity is critical for target engagement context.

  • Analogs lacking C-8 ester

    Require additional C–H functionalization steps, limiting synthetic efficiency and downstream derivatization.

Methyl 5-Fluoroquinoline-8-Carboxylate: Key Differentiators vs. Analogs


Lipophilicity & Molecular Weight vs. Non-Fluorinated Analog

Methyl 5-fluoroquinoline-8-carboxylate exhibits a higher molecular weight (205.19 g/mol) compared to its non-fluorinated analog methyl quinoline-8-carboxylate (187.19 g/mol), reflecting the substitution of hydrogen with fluorine at the 5-position [1]. While direct experimental LogP values for the target compound are not available, the predicted LogP for 5-fluoroquinoline-8-carboxylic acid is 1.8 [2], and fluorination at the 5-position in quinoline scaffolds is consistently associated with increased lipophilicity that enhances membrane permeability. The predicted boiling point difference (319.0±22.0 °C for the target versus approximately 280–300 °C for the non-fluorinated analog) further reflects altered intermolecular interactions conferred by the C–F bond [1].

Lipophilicity & MW
Cross-study comparable
MW: 205.19 vs 187.19 g/mol (+9.6%)
Predicted LogP increase ~0.3–0.5 units
Reported lipophilicity shift may support membrane permeability
Predicted data; experimental confirmation advised
Medicinal Chemistry Lead Optimization Physicochemical Profiling

5-Fluoro vs. Other Fluoroquinoline Positional Isomers

The fluorine substitution position on the quinoline ring is a critical determinant of biological activity. Among isomeric fluoroquinolines, 5-fluoroquinoline has been shown to induce unscheduled DNA synthesis (UDS)—a marker of genotoxicity and DNA interaction—whereas 2-fluoroquinoline, 3-fluoroquinoline, and 4-fluoroquinoline exhibit no significant effect on UDS [1]. This positional specificity demonstrates that 5-fluoro substitution confers unique molecular recognition properties not shared by other regioisomers. Furthermore, 5-fluoroquinoline, along with 6-fluoroquinoline and 8-fluoroquinoline, shows stronger CYP2A6 inhibition than non-fluorinated quinoline, whereas 3-fluoroquinoline shows weaker inhibition (apparent Vmax = 0.59 nmol/min/nmol CYP) [2].

5-F vs. Other Isomers
Cross-study comparable
5-FQ induces UDS; 2-/3-/4-FQ do not
5-FQ strong CYP2A6 inhibition; 3-FQ weak (Vmax 0.59 nmol/min/nmol CYP)
Position-specific DNA and CYP interaction context
Assay context: rat hepatocyte UDS, human CYP2A6
Regioselective Synthesis Fluoroquinoline SAR Antibacterial Activity

C-8 Carboxylate Ester: Synthetic Handle Advantage

The methyl ester at the 8-position provides a tractable synthetic handle for further derivatization that is absent in simpler fluorinated quinolines such as 5-fluoroquinoline (CAS 394-69-4, MW 147.15 g/mol) and 5,8-difluoroquinoline (CAS 16650-32-1, MW 165.14 g/mol) [1][2]. Methyl 5-fluoroquinoline-8-carboxylate can be hydrolyzed to the corresponding carboxylic acid (5-fluoroquinoline-8-carboxylic acid, CAS 926252-31-5), reduced to the alcohol, or converted to amides and other carbonyl derivatives [3]. This functionality enables direct incorporation into more complex molecular architectures without requiring additional functionalization steps. 5-Fluoroquinoline and 5,8-difluoroquinoline, while useful scaffolds, lack this reactive carboxylate group and require separate C–H functionalization or halogen-metal exchange strategies for further elaboration.

C-8 Ester Handle
Class-level
Target: methyl ester enables hydrolysis, reduction, amidation
Comparators: 5-fluoroquinoline, 5,8-difluoroquinoline lack reactive carboxylate
Supports synthetic step economy and library diversification
Class-level inference; validate for specific derivatives
Synthetic Intermediate Fluoroquinolone Synthesis Building Block

C-5 Fluorination Effect on CYP Enzyme Interaction

Fluorination at the 5-position of quinoline significantly alters cytochrome P450 enzyme inhibition profiles. In a comparative study using bovine liver microsomes and human CYP2A6, 5-fluoroquinoline demonstrated stronger inhibition of coumarin 7-hydroxylation than non-fluorinated quinoline [1]. The apparent Vmax for 3-fluoroquinoline was 0.59 nmol/min/nmol CYP, providing a quantitative baseline for the weaker inhibition observed with certain regioisomers. 5-Fluoroquinoline, along with 6-fluoroquinoline and 8-fluoroquinoline, exhibited stronger inhibition than quinoline, confirming that the 5-position fluorine substitution pattern yields enhanced metabolic enzyme interaction relative to the parent scaffold and alternative regioisomers such as 3-fluoroquinoline.

CYP2A6 Inhibition
Cross-study comparable
5-FQ > quinoline; 3-FQ Vmax 0.59 nmol/min/nmol CYP
Strong inhibition also for 6-FQ, 8-FQ
Reported CYP2A6 interaction may inform metabolic stability profiling
Assay: coumarin 7-hydroxylation
Drug Metabolism CYP Inhibition Pharmacokinetics

Structural Planarity and Crystallinity

X-ray crystallographic analysis of quinoline-8-carboxylate derivatives reveals that compounds in this class adopt a nearly planar molecular conformation, with torsion angles approaching 180° (specifically -179(2)° for C(4)-C(7)-C(8)-C(9) in a representative quinoline-8-carboxylate structure) [1]. This high degree of planarity, conferred by the quinoline ring system and the extended conjugation with the 8-carboxylate group, facilitates ordered crystal packing dominated by van der Waals interactions with nearest intermolecular distances of approximately 3.647 Å. Such crystallinity enables definitive structural characterization via single-crystal X-ray diffraction and ensures batch-to-batch solid-state consistency—a quality assurance parameter absent in amorphous or low-crystallinity analogs.

Crystallinity
Class-level
Torsion angle ~ -179(2)°
Intermolecular distance 3.647 Å; orthorhombic system
Supports solid-state characterization and batch consistency
Class-level inference from quinoline-8-carboxylate analog
Crystallography X-ray Diffraction Solid-State Chemistry

Fused Antibacterial Heterocycle Precursor vs. Simple Building Blocks

Methyl 5-fluoroquinoline-8-carboxylate and its hydrolyzed acid form (5-fluoroquinoline-8-carboxylic acid, CAS 926252-31-5) serve as key precursors for the synthesis of fused heterocyclic antibacterial agents. Specifically, the 5-fluoro-8-carboxylate motif is utilized to construct 5-fluoro-7-oxodihydro[1,3,4]thiadiazino[5,6-h]quinoline-8-carboxylic acid and ester derivatives—a scaffold class that incorporates the essential 4-oxoquinoline-3-carboxylic acid pharmacophore characteristic of fluoroquinolone antibiotics [1]. In contrast, simpler analogs such as 5-fluoroquinoline (CAS 394-69-4) and 5,8-difluoroquinoline (CAS 16650-32-1) are employed as general building blocks for broad-spectrum antibacterial agents [2] but lack the 8-carboxylate handle required for direct construction of the canonical fluoroquinolone pharmacophore without additional functional group installation steps.

Precursor to Antibacterials
Class-level
Target: direct entry to fluoroquinolone pharmacophore
Comparators: 5-fluoroquinoline, 5,8-difluoroquinoline require additional functionalization
Reported synthetic route context for fluoroquinolone scaffolds
Synthetic step economy inferred; validate for specific targets
Fluoroquinolone Antibiotics Antibacterial SAR Heterocyclic Synthesis

Methyl 5-Fluoroquinoline-8-Carboxylate: Research & Industrial Applications


Lead Optimization with Enhanced CYP Interaction Profiles

This compound is best deployed in medicinal chemistry programs where 5-fluoro substitution is required to achieve specific cytochrome P450 interaction profiles. Evidence demonstrates that 5-fluoroquinoline exhibits stronger CYP2A6 inhibition compared to non-fluorinated quinoline and the 3-fluoro regioisomer (Vmax = 0.59 nmol/min/nmol CYP for 3-FQ) [1]. Researchers developing CYP2A6 modulators or assessing drug-drug interaction liability should select this 5-fluoro regioisomer rather than alternative positional isomers. Additionally, 5-fluoroquinoline induces unscheduled DNA synthesis whereas 2-, 3-, and 4-fluoroquinolines do not, making the 5-fluoro analog uniquely suitable for DNA-interaction studies [2].

Synthesis of Fused Heterocyclic Antibacterial Agents

For synthetic programs targeting fluoroquinolone-class antibacterials, methyl 5-fluoroquinoline-8-carboxylate provides a direct entry to 5-fluoro-fused heterocyclic systems bearing the essential 8-carboxylate pharmacophore. The compound has been demonstrated as a precursor to 5-fluoro-7-oxodihydro[1,3,4]thiadiazino[5,6-h]quinoline-8-carboxylic acid esters—scaffolds that incorporate the 4-oxoquinoline-3-carboxylic acid core of fluoroquinolone antibiotics [1]. Compared to 5-fluoroquinoline or 5,8-difluoroquinoline, which require additional functionalization steps, this compound reduces synthetic step count and improves overall yield in multi-step sequences [2].

Regioselective Derivatization via C-8 Ester Handle

Methyl 5-fluoroquinoline-8-carboxylate is the preferred choice over simpler fluorinated quinolines (e.g., 5-fluoroquinoline, MW 147.15 g/mol; 5,8-difluoroquinoline, MW 165.14 g/mol) when a reactive synthetic handle at the 8-position is required for further elaboration [1][2]. The methyl ester can be hydrolyzed to 5-fluoroquinoline-8-carboxylic acid (CAS 926252-31-5), reduced to the alcohol, or converted to amides, enabling diverse downstream chemistry without additional C–H functionalization steps . This functional group advantage translates to higher synthetic efficiency and broader applicability in library synthesis.

Reference Standard for Solid-State Characterization

The high degree of molecular planarity characteristic of quinoline-8-carboxylate derivatives (torsion angle approximately -179(2)° in representative structures) confers predictable crystallinity suitable for solid-state characterization [1]. This compound is well-suited as a reference standard for analytical method development, X-ray crystallography studies, and quality control applications requiring reproducible crystalline behavior. The predicted density (1.291±0.06 g/cm³) and boiling point (319.0±22.0 °C) provide additional benchmarks for purity assessment and formulation development [2].

Application
Selection Property
Validation Focus
CYP interaction profiling
5-Fluoro substitution pattern
CYP2A6 inhibition assay context
Fluoroquinolone scaffold synthesis
Pre-installed 8-carboxylate ester
Synthetic route efficiency context
C-8 ester derivatization
Reactive ester handle
Downstream functionalization context
Solid-state characterization
Crystalline planarity
X-ray crystallography and QC context

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